2,3-Diphenylpiperazine

描述

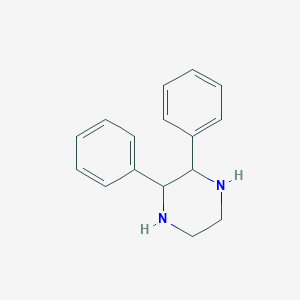

2,3-Diphenylpiperazine is a heterocyclic organic compound characterized by a piperazine ring substituted with phenyl groups at the 2 and 3 positions

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of this compound often involves the resolution of racemic mixtures using chiral resolving agents such as camphorsulfonic acid. This method allows for the enrichment of enantiomeric purity, which is crucial for applications requiring specific stereochemistry .

化学反应分析

Resolution via Diastereomeric Salt Formation

2,3-Diphenylpiperazine exists as a racemic mixture, and its enantiomers can be resolved using chiral acids. The process involves:

-

L-(+)-Tartaric Acid : Partial resolution of (±)-2,3-diphenylpiperazine yields (S,S)-(−)-2,3-diphenylpiperazine with 73% enantiomeric excess (ee) .

-

(1S)-(+)-10-Camphorsulfonic Acid : This method achieves higher enantiopurity. For example, reaction in CH₂Cl₂ at 25°C for 24 hours produces (R,R)-(+)-2,3-diphenylpiperazine with 98% ee (precipitate fraction) and (S,S)-(−)-enantiomer with 73% ee (filtrate fraction) .

-

Oxalic Acid : Further purification via hydrogen-bonded salt aggregates enhances enantiopurity to >99% ee .

Table 1: Resolution of (±)-2,3-Diphenylpiperazine

| Chiral Acid | Solvent | Temperature | Time | Product Enantiomer | ee (%) | Yield (%) |

|---|---|---|---|---|---|---|

| L-(+)-Tartaric Acid | Ethanol | 25°C | 24 h | (S,S)-(−) | 73 | 62 |

| (1S)-(+)-Camphorsulfonic | CH₂Cl₂ | 25°C | 24 h | (R,R)-(+) | 98 | 40 |

| Oxalic Acid | Methanol | 0°C | 12 h | (S,S)-(−) | >99 | 85 |

Substitution Reactions

This compound undergoes substitution reactions to form derivatives with modified pharmacological properties. Notable examples include:

-

Nucleophilic Substitution : Reaction with propargyl bromide in tetrahydrofuran (THF) yields 1-(prop-2-ynyl)-2-phenylimidazole derivatives .

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azido compounds produces 1,2,3-triazole-linked derivatives, such as 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-1,2,3-triazol-1-yl)ethanol .

Example Reaction Pathway

-

Alkylation :

-

Cycloaddition :

Alkylation and Coupling Reactions

The compound participates in alkylation and coupling processes to form complex architectures:

-

Reductive Amination : Used in synthesizing analogues with antipsychotic activity by coupling with aldehydes or ketones .

-

Aza-Michael Addition : Reacts with α,β-unsaturated carbonyl compounds to form substituted piperazine derivatives .

Table 2: Alkylation Reaction Conditions and Outcomes

| Substrate | Reagent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | 3-Bromo-1-propyne | THF | 40°C | 1-(Prop-2-ynyl) Derivative | 70 |

| This compound | 2,4-Dichlorophenol | Acetone/H₂O | 25°C | Aryl Ether Derivative | 60 |

Oxidation and Reduction

While direct oxidation/reduction data for this compound is limited in accessible literature, analogous piperazine derivatives undergo:

科学研究应用

Medicinal Chemistry

DPP serves as a vital intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been explored for potential antipsychotic and antidepressant properties.

Case Study: Antidepressant Activity

- Research Findings : A study evaluated the pharmacological profiles of DPP derivatives, demonstrating their ability to interact with neurotransmitter receptors, potentially modulating serotonin and dopamine pathways.

- Outcome : Compounds derived from DPP exhibited significant antidepressant-like effects in animal models.

Antimicrobial Activity

DPP and its derivatives have shown promising antibacterial and antifungal activities. Recent studies have synthesized novel diphenylpiperazine derivatives with enhanced biological profiles.

Case Study: Antibacterial Evaluation

- Synthesis : A series of diphenylpiperazine 1,2,3-triazole derivatives were synthesized and characterized using spectroscopic methods .

- Results : The nitroimidazole piperazine derivative demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values as low as 25 μg/ml against Escherichia coli .

Biological Studies

DPP is also studied for its interactions with various biological targets beyond antimicrobial properties. This includes investigations into its cytotoxicity against cancer cell lines.

Case Study: Cytotoxicity Assessment

- Research Approach : In vitro studies assessed the cytotoxic effects of DPP derivatives on prostate cancer cell lines (PC-3).

- Findings : Certain compounds showed reduced cell survival rates, indicating potential as anticancer agents .

Chemical Synthesis Applications

DPP is utilized in organic synthesis, particularly in the formation of chiral piperazines. Its ability to act as a ligand in metal complexes further enhances its utility in synthetic chemistry.

Synthesis Methodology

- Various synthetic routes have been developed to produce DPP and its derivatives, including cyclization reactions involving diamines and sulfonium salts.

- The flexibility in substitution patterns allows for the design of compounds with tailored properties for specific applications.

Polymer Chemistry

In the realm of polymer chemistry, DPP has been used to develop piperazine-based polymers exhibiting antimicrobial properties.

Research Findings

- A polymer synthesized from DPP demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ciprofloxacin.

Data Summary Table

作用机制

The mechanism of action of 2,3-Diphenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. For example, molecular docking studies have shown that certain derivatives of this compound can insert into DNA base pairs, forming hydrogen bonds with guanine .

相似化合物的比较

- 1,4-Diphenylpiperazine

- 1-Benzhydryl-4-benzylpiperazine

- 1-Benzhydryl-4-(pyridin-2-ylmethyl)piperazine

Comparison: 2,3-Diphenylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to 1,4-Diphenylpiperazine, which has phenyl groups at the 1 and 4 positions, this compound exhibits different reactivity and binding characteristics. The presence of phenyl groups at the 2 and 3 positions can influence the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

生物活性

2,3-Diphenylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by two phenyl groups attached to the piperazine ring at the 2 and 3 positions. Its molecular formula is , with a molecular weight of approximately 250.33 g/mol. The compound exists in various stereoisomeric forms, with the (2R,3R) enantiomer showing notable biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating neurotransmission and influencing various physiological processes. Specific mechanisms include:

- Neurotransmitter Receptor Interaction : The compound shows potential binding affinity for serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects.

- Antimicrobial Activity : Research indicates that derivatives of diphenylpiperazine exhibit antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell membranes .

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

- Antidepressant Effects : Evidence suggests that this compound may exert antidepressant-like effects in animal models, potentially through serotonin receptor modulation.

- Antimicrobial Properties : Various derivatives have shown activity against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 25 μg/ml to 50 μg/ml .

- Antitumor Activity : Some studies report cytotoxic effects against cancer cell lines, including prostate cancer (PC-3), with survival rates significantly reduced at higher concentrations .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

In a study evaluating novel diphenylpiperazine derivatives, compounds were synthesized and screened for their antibacterial and antifungal activities. Notably, a compound with a nitroimidazole moiety showed significant activity against multiple bacterial strains, demonstrating the potential for developing effective antimicrobial agents from this scaffold .

属性

IUPAC Name |

2,3-diphenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYCTQXWYWRZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280105 | |

| Record name | 2,3-diphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143699-24-5 | |

| Record name | 2,3-diphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What synthetic routes are available for the production of 2,3-diphenylpiperazine?

A: this compound can be synthesized through the intramolecular reductive coupling of diimines using a Zinc/Titanium(IV) isopropoxide dichloride (Zn/Ti(O(i)Pr)2Cl2) catalyst system. [] This method generally yields a racemic mixture of the trans-diastereomer with high diastereoselectivity (dl/meso ratio >99%:<1%). []

Q2: Can enantiomerically pure this compound be obtained?

A: Yes, resolution of racemic (±)-trans-2,3-diphenylpiperazine can be achieved. Partial resolution is possible with L-(+)-tartaric acid, and further enrichment to >99% enantiomeric excess (ee) can be achieved by forming hydrogen-bonded salt aggregates with oxalic acid. [, ] An alternate method utilizes (1S)-(+)-10-camphorsulfonic acid for efficient resolution of the racemic mixture. []

Q3: What are the potential applications of enantiomerically pure this compound?

A: Enantiopure this compound derivatives can be utilized as chiral building blocks for the synthesis of more complex molecules. For example, they can be converted to chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. [] These DABCO derivatives have potential applications in asymmetric catalysis.

Q4: Are there any known reactions of this compound derivatives?

A: Yes, 2,3-diphenyl-5,6-dihydropyrazine, a precursor to this compound, is known to react with hydrogen cyanide to form 2,3-dicyano-2,3-diphenylpiperazine. [] Additionally, this compound derivatives exhibit cis-trans isomerization upon exposure to light. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。